Alkynyl-Biotin

Description

Fundamental Principles of Bioorthogonal Chemistry in Contemporary Biological Investigations

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living organisms without interfering with or being influenced by native biochemical processes. nih.govinterchim.frfrontiersin.org Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules such as glycans, proteins, and lipids in their natural settings. interchim.frfrontiersin.org The core principle of bioorthogonality lies in the use of functional groups that are abiotic and mutually reactive but remain inert to the vast array of functional groups present in biological systems. nih.govthermofisher.com

For a reaction to be considered bioorthogonal, it must adhere to a stringent set of criteria:

Selectivity: The reacting partners must only react with each other, ignoring all other biological molecules. frontiersin.orgthermofisher.com

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism. frontiersin.orgthermofisher.com

Kinetics: The reaction should proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, even at low concentrations. nih.goviris-biotech.de

Orthogonality: The functional groups involved should be absent in biological systems to avoid any background reactions. thermofisher.comalfa-chemistry.com

The application of bioorthogonal chemistry typically involves a two-step process. First, a biomolecule of interest is tagged with a bioorthogonal functional group, often referred to as a chemical reporter. This is usually achieved by metabolically incorporating a precursor molecule containing the reporter group. interchim.fracs.org In the second step, a probe molecule carrying the complementary bioorthogonal functional group is introduced. This probe can be appended with various tags, such as fluorophores for imaging or affinity handles like biotin (B1667282) for purification. interchim.fr

Several types of bioorthogonal reactions have been developed, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligation. researchgate.netrsc.org These reactions have provided researchers with a powerful toolkit to label, track, and manipulate biomolecules with high precision, offering insights into dynamic cellular processes that were previously inaccessible. thermofisher.comthermofisher.com

Strategic Design and Synthesis of Alkynyl-Biotin Reagents

Role of the Biotin Moiety in Affinity-Based Applications

The biotin moiety, also known as vitamin H, is a small, water-soluble molecule that plays a crucial role as a coenzyme in various metabolic pathways. creative-proteomics.com However, its utility in chemical biology stems from its exceptionally strong and highly specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. frontiersin.orgthermofisher.com This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making the bond, once formed, resistant to changes in pH, temperature, and denaturing agents. frontiersin.orgthermofisher.com

This robust affinity forms the basis of numerous affinity-based applications:

Affinity Purification: Biotinylated biomolecules can be efficiently isolated from complex mixtures, such as cell lysates, using avidin or streptavidin immobilized on a solid support like beads. creative-proteomics.complos.org

Detection and Labeling: The high specificity of the biotin-avidin interaction allows for the sensitive detection and labeling of biotinylated targets using avidin or streptavidin conjugates carrying enzymes, fluorophores, or other reporter molecules. creative-proteomics.complos.org

Immobilization: Biotinylated proteins or other macromolecules can be uniformly and directionally immobilized on streptavidin-coated surfaces for various assays, including immunoassays and protein-protein interaction studies. plos.org

The small size of biotin is advantageous as it generally does not significantly interfere with the biological activity of the labeled molecule. thermofisher.com The valeric acid side chain of biotin provides a convenient attachment point for linkers without compromising its binding to avidin or streptavidin. thermofisher.com

Integration of the Terminal Alkyne Functionality for Bioorthogonal Ligation

The terminal alkyne is a key functional group in bioorthogonal chemistry due to its small size, stability, and unique reactivity. nih.gov It is largely absent in biological systems, making it an ideal bioorthogonal handle. nih.govwikipedia.org The primary role of the terminal alkyne in this compound is to participate in highly specific ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov

The CuAAC reaction involves the formation of a stable triazole ring from the reaction between a terminal alkyne and an azide (B81097). acs.orgnobelprize.org This reaction is highly efficient, regiospecific, and can be performed under mild, aqueous conditions, making it suitable for biological applications. nobelprize.orgabpbio.com The alkyne group within the this compound reagent remains inert within the cellular environment until the introduction of an azide-containing molecule, which then "clicks" together. abpbio.com

While the copper catalyst used in CuAAC can be toxic to living cells, the development of copper-free click chemistry, or strain-promoted azide-alkyne cycloaddition (SPAAC), has provided a valuable alternative for in vivo studies. acs.orgwikipedia.org In SPAAC, a strained cyclooctyne (B158145) replaces the terminal alkyne, and the reaction proceeds rapidly without the need for a catalyst. acs.org However, for many applications involving fixed cells or cell lysates, the CuAAC reaction with a terminal alkyne remains a widely used and powerful technique. abpbio.com

The integration of the terminal alkyne allows for a two-step labeling strategy where the small, non-perturbative alkyne group is first incorporated into the biological system, followed by the introduction of a larger detection or affinity tag via the click reaction. acs.org This approach minimizes potential interference with the biological process under investigation.

Advanced Linker Architectures in this compound Conjugates

Polyethylene (B3416737) glycol (PEG) spacers are frequently incorporated into the design of this compound reagents to enhance their utility. interchim.frthermofisher.com PEG is a hydrophilic polymer that imparts several advantageous properties:

Increased Solubility: The hydrophilic nature of PEG increases the water solubility of the entire this compound conjugate, which is beneficial for working in aqueous biological buffers and can prevent aggregation. interchim.frthermofisher.com

Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm increases the distance between the biotin moiety and the target biomolecule. This can reduce steric hindrance and improve the accessibility of the biotin to avidin or streptavidin for more efficient capture and detection. creative-proteomics.com

Minimized Non-specific Binding: PEGylation is known to reduce non-specific binding of proteins and other biomolecules, leading to cleaner results in affinity purification and detection assays. thermofisher.com

This compound reagents are available with PEG spacers of varying lengths, allowing researchers to choose the optimal spacer length for their specific application. interchim.frnih.gov

While the strength of the biotin-avidin interaction is advantageous for capture and detection, it can also present a challenge when the goal is to recover the captured biomolecule for further analysis, such as mass spectrometry. iris-biotech.de Eluting the biotinylated molecule from the avidin/streptavidin resin often requires harsh, denaturing conditions that can damage the target biomolecule. researchgate.net

To address this, cleavable linkers are incorporated into the design of this compound reagents. alfa-chemistry.com These linkers contain a specific chemical bond that can be selectively broken under mild conditions after the affinity purification step, allowing for the release of the captured biomolecule while the biotin moiety remains bound to the resin. iris-biotech.dealfa-chemistry.com

Several types of cleavable linkers are used in this compound probes, each with a different cleavage strategy:

Disulfide Linkers: These contain a disulfide bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). alfa-chemistry.com

Acid-Cleavable Linkers: These linkers are stable at neutral pH but are cleaved under mildly acidic conditions. alfa-chemistry.comacs.org For example, dialkoxydiphenylsilane (DADPS)-based linkers can be efficiently cleaved with dilute formic acid. acs.org

Photocleavable Linkers: These linkers contain a photolabile group that breaks upon exposure to UV light of a specific wavelength, offering a non-invasive method of cleavage. alfa-chemistry.comresearchgate.net

Enzyme-Cleavable Linkers: Some linkers are designed with a recognition site for a specific enzyme, such as a protease, allowing for enzymatic cleavage. researchgate.net

The use of cleavable this compound probes significantly enhances the versatility of this technology, particularly in the field of proteomics for the identification and characterization of post-translationally modified proteins or for mapping protein-protein interactions. researchgate.net

Influence of Linker Length and Composition on Labeling Efficiency and Specificity

The linker arm that separates the biotin moiety from the terminal alkyne plays a pivotal role in the utility of an this compound probe. Its length, flexibility, and chemical makeup can significantly impact the efficiency of the labeling reaction and the specificity of subsequent detection and purification steps. The linker's primary functions are to provide adequate spatial separation to overcome steric hindrance, enhance solubility, and minimize non-specific interactions. chempep.com

Research Findings on Linker Length:

Studies have demonstrated that the length of the linker is a critical determinant of target capture efficiency. A linker that is too short may not provide enough distance for both the click reaction to occur efficiently and for the biotin to be accessible to the bulky streptavidin protein, especially if the target molecule is part of a larger complex. tuat.ac.jp Conversely, an excessively long linker might introduce too much flexibility, potentially leading to lower capture efficiency or increased non-specific binding.

A key study investigated the impact of polyethylene glycol (PEG) linker length on the ability of a biotinylated natural product, OSW-1, to capture its target proteins. tuat.ac.jp Probes with varying PEG linker lengths were synthesized and tested for their ability to isolate known binding partners. The results indicated that a probe with a medium-length PEG linker (PEG5) was the most effective at capturing the target proteins, OSBP and ORP4. tuat.ac.jp Interestingly, a probe with a longer linker, while exhibiting higher anticancer activity, was less efficient in the protein isolation experiments. tuat.ac.jp This highlights that optimal linker length for biological activity may not coincide with the optimal length for affinity-based target identification.

Similarly, research on biotinylated gramicidin (B1672133) channels revealed the importance of linker length for their interaction with streptavidin. nih.gov A gramicidin analogue with a short linker was unable to form certain double-conductance channel structures upon streptavidin binding, a phenomenon observed with its long-linker counterpart. nih.gov

Research Findings on Linker Composition:

The chemical composition of the linker influences its physical properties, such as hydrophilicity, rigidity, and steric bulk, which in turn affect labeling outcomes.

Hydrophilicity: Hydrophilic linkers, such as PEG, are commonly used to improve the aqueous solubility of the this compound probe, which is beneficial for reactions in biological buffers. axispharm.comlumiprobe.com PEGylation is also known to reduce non-specific binding of conjugated molecules to proteins or cell surfaces. chempep.com In contrast, more hydrophobic linkers, like alkyl chains, can increase the probe's propensity to interact with or embed within cellular membranes. nih.gov This property can be advantageous for studying membrane proteins but may reduce specificity when targeting cytosolic proteins. Research suggests that for compartment-specific labeling, linkers with lower membrane propensity (i.e., shorter or more hydrophilic) may improve specificity. nih.gov

Flexibility and Rigidity: The flexibility of the linker can also be tuned. In one study, flexible linkers composed of glycine (B1666218) and serine repeats ((G₄S)n) and a rigid linker made of (EA₃K)₃ were incorporated between single-chain variable fragment (scFv) antibodies and a biotinylation tag. nih.gov The inclusion of these linkers was shown to enhance the immobilization of the scFv constructs on streptavidin surfaces, overcoming issues seen with direct fusion of the tag. nih.gov This demonstrates that linker composition can be engineered to improve the accessibility of the biotin tag.

Steric Hindrance: Bulky linkers can introduce steric hindrance, which may be undesirable for certain applications like in vivo crosslinking. The goal is often to use the smallest, most bio-inert linker possible that still provides the necessary spacing and solubility for efficient and specific labeling.

Data Tables

Table 1: Effect of PEG Linker Length on Target Protein Isolation

This table summarizes the findings from a study on the anticancer natural product OSW-1, where biotinylated probes with different PEG linker lengths were used to capture target proteins.

| Probe Linker Length | Relative Target Protein Capture Efficiency | Notes |

| Short | Lower | Reduced efficiency in isolating target proteins. |

| Medium (PEG5) | Highest | Most effective at isolating the known binding proteins OSBP and ORP4. tuat.ac.jp |

| Long | Lower than Medium | Although showing the highest anticancer activity, it was less effective for target protein isolation. tuat.ac.jp |

Properties

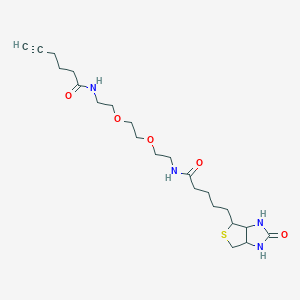

Molecular Formula |

C22H36N4O5S |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide |

InChI |

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29) |

InChI Key |

BMIRHLAYBWVOOC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origin of Product |

United States |

Core Chemical Methodologies: Bioorthogonal Click Chemistry with Alkynyl Biotin

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Alkynyl-Biotin Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bio-orthogonal ligation reaction. plos.orgresearchgate.net It involves the reaction between a terminal alkyne, such as that on this compound, and an azide-modified biomolecule, catalyzed by copper in its +1 oxidation state (Cu(I)). creative-biolabs.com This reaction results in the formation of a stable, covalent 1,4-disubstituted 1,2,3-triazole ring, effectively linking the biotin (B1667282) molecule to the target. mdpi.comorganic-chemistry.org The reaction is noted for its high yield, specificity, and compatibility with aqueous environments over a wide pH range (4 to 12), making it suitable for bioconjugation. plos.orgorganic-chemistry.org

Mechanistic Insights into Triazole Formation

The CuAAC reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, but the copper catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and controls the regioselectivity, exclusively yielding the 1,4-isomer. organic-chemistry.orgmdpi.com The mechanism is understood to be a stepwise process, distinct from the concerted mechanism of the uncatalyzed thermal reaction. mdpi.com

The catalytic cycle is proposed to proceed as follows:

Formation of Copper(I) Acetylide: The process begins with the interaction of the Cu(I) catalyst with the terminal alkyne of this compound to form a highly reactive copper(I) acetylide complex. creative-biolabs.com Density functional theory (DFT) calculations support that this step is more favorable in water than in organic solvents like acetonitrile. organic-chemistry.orgmdpi.com

Azide (B81097) Coordination and Cyclization: The azide-modified molecule then coordinates to the copper acetylide intermediate. This is followed by a nucleophilic attack from the azide onto the alkyne, leading to the formation of a six-membered copper metallacycle intermediate. creative-biolabs.comorganic-chemistry.org This step is generally considered the rate-determining step of the cycle. mdpi.com

Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and contracts to a more stable triazolyl-copper derivative. organic-chemistry.org Subsequent protonolysis of the carbon-copper bond releases the final 1,4-substituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. creative-biolabs.com

Optimization of Reaction Kinetics and Labeling Yields

The efficiency of CuAAC labeling with this compound depends on several factors, including the concentrations of reactants, the catalyst system, and reaction conditions. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). organic-chemistry.org An excess of the reducing agent is often used to prevent oxidative homocoupling of the alkyne, which is an unwanted side reaction. organic-chemistry.org

Studies have systematically optimized conditions for various biological applications, from labeling proteins in cell lysates to live cells and organisms. nih.govnih.gov For instance, in labeling azide-modified glycoproteins in cell lysates, a common condition involves using 100 µM of biotin-alkyne. nih.govnih.gov For live cell labeling, concentrations are often lowered to minimize toxicity, with studies showing effective labeling using 50 µM biotin-alkyne and 50-75 µM CuSO₄. nih.govnih.gov The ratio of the components is critical; a labeling condition optimized for glycoproteins involved a biotin-alkyne:ligand:CuSO₄:sodium ascorbate ratio of 1:5:2.5:25. nih.govnih.gov

| Application | This compound Conc. | CuSO₄ Conc. | Ligand | Ligand:Cu Ratio | Reducing Agent | Key Finding | Reference |

|---|---|---|---|---|---|---|---|

| Glycoprotein (B1211001) Labeling (in vitro) | 100 µM | 250 µM | BTTAA | 5:2.5 | Sodium Ascorbate (2.5 mM) | BTTAA-Cu(I) catalyst showed high efficiency for labeling recombinant glycoproteins. | nih.gov |

| Live Cell Surface Labeling (Jurkat cells) | 50 µM | 20-75 µM | BTTPS | 6:1 | Sodium Ascorbate (2.5 mM) | BTTPS ligand allowed for efficient labeling at lower copper concentrations with faster kinetics than BTTES. | nih.gov |

| Enzyme Conjugation (mDHFR) | Not specified | 1 mM | THPTA | 5 mM (5:1) | Sodium Ascorbate (5 mM) | Optimized conditions using THPTA allowed for efficient biotin conjugation with retained enzyme activity. | plos.orgnih.gov |

| Labeling in Zebrafish Embryos | 50 µM | 45 µM | BTTAA | Not specified | Not specified | Significant labeling was achieved in a live organism using BTTAA-Cu(I) catalyst. | nih.gov |

Ligand Design and Selection for Enhanced CuAAC Performance

The performance of the CuAAC reaction in biological settings is highly dependent on the choice of the Cu(I)-stabilizing ligand. These ligands play a dual role: they accelerate the cycloaddition reaction and protect the target biomolecules from damage caused by copper-generated reactive oxygen species (ROS). nih.gov Several tris(triazolylmethyl)amine-based ligands have been developed and are widely used.

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first ligands used to enhance CuAAC efficiency. nih.gov However, its poor water solubility limits its application in some biological experiments. nih.govglenresearch.com

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that serves to both accelerate the reaction and protect cells from oxidative damage. nih.gov It is recommended for reducing cytotoxicity and allows for lower copper concentrations to be used. synvenio.com

BTTES and BTTPS: Ligands designed to further improve reaction rates and biocompatibility. BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) was shown to dramatically accelerate the reaction. nih.gov Further sulfation of the ligand to create BTTPS generated a negatively charged complex that minimized cellular uptake of copper, conferring faster kinetics and allowing for efficient labeling at even lower copper concentrations. nih.gov

Kinetic analysis has shown that the choice of ligand significantly impacts the reaction rate, with the observed rate enhancement following the order THPTA ≈ TBTA > L-histidine. rsc.org

| Ligand | Key Characteristics | Primary Application Context | Reference |

|---|---|---|---|

| TBTA | High efficiency, stabilizes Cu(I). Poorly soluble in water. | In vitro protein labeling, initial CuAAC development. | mdpi.comnih.gov |

| THPTA | Highly water-soluble, accelerates reaction, protects against ROS. | Live cell labeling, enzyme conjugation, general bioconjugation. | nih.govnih.govsynvenio.com |

| BTTES | Potent rate acceleration, non-toxic catalyst formulation. | Live cell labeling. | nih.gov |

| BTTPS | Sulfated, negatively charged. Minimizes copper uptake by cells, faster kinetics than BTTES. | Live cell surface labeling requiring low copper concentrations. | nih.gov |

Strategies for Minimizing Non-Specific Biomolecular Labeling in CuAAC

While CuAAC is highly selective, non-specific labeling can occur, particularly in complex biological samples like cell lysates. nih.gov A major source of this background is the reaction of cysteine residues with the alkyne probe, especially when the alkyne is used in large excess. nih.govnih.gov This side reaction, known as a thiol-yne reaction, can lead to the formation of thiotriazole adducts, generating false-positive signals in proteomic studies. mdpi.comacs.org

Several strategies have been developed to mitigate this issue:

Reaction Orientation: Using an azide-functionalized probe and an alkyne-biotin tag is often preferred over the reverse orientation (alkyne probe and azide-biotin tag). nih.govnih.gov This is because the tag is used in excess, and having the less reactive azide on the tag minimizes side reactions. nih.gov

Blocking Free Thiols: Pre-treating samples with a cysteine-blocking agent, such as iodoacetamide (B48618) (IAA), before the click reaction can significantly reduce the background labeling of cysteine-containing proteins. mdpi.comacs.org

Buffer Selection: The choice of buffer is crucial. Buffers containing primary amines, such as Tris, should be avoided as they can inhibit the CuAAC reaction. nih.gov Phosphate-buffered saline (PBS) and triethanolamine (B1662121) (TEA) are commonly used alternatives. nih.gov

Optimizing Component Concentrations: Reducing the concentration of the alkyne-biotin tag can lower non-specific signals. mdpi.com Additionally, increasing the concentration of the reducing agent TCEP relative to the copper catalyst has been shown to diminish the formation of unwanted byproducts. nih.gov

Bio-orthogonality and Selectivity Profile of CuAAC with this compound

The cornerstone of CuAAC's utility in chemical biology is its bio-orthogonality. mdpi.com The azide and terminal alkyne functional groups are essentially abiotic; they are chemically inert to the vast array of functional groups present in biological systems, such as amines, alcohols, and thiols (under ideal conditions). nih.govplos.org This ensures that the ligation reaction is highly selective, proceeding only between the engineered azide and alkyne partners. mdpi.com

This high degree of selectivity allows for the precise chemical modification of biomolecules—including proteins, glycans, and nucleic acids—within their native environment. researchgate.netnih.gov For example, an alkyne-bearing non-natural amino acid can be genetically incorporated into a specific site in a protein, which can then be exclusively labeled with an azide-biotin derivative via CuAAC, with no modification of the rest of the protein. plos.orgnih.gov This specificity enables applications ranging from the visualization of cellular components to the affinity purification of specific protein populations for proteomic analysis. nih.govnih.gov

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Analogs

Despite the power of CuAAC, the inherent cytotoxicity of the copper catalyst, even with protective ligands, can be a concern for applications in living organisms. synvenio.comnobelprize.org To address this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. nih.gov

SPAAC utilizes a strained cyclooctyne (B158145), a cyclic alkyne with significant ring strain (approximately 18 kcal/mol), in place of a simple terminal alkyne. nih.gov This strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst. acs.org In this context, this compound is replaced by analogs where the biotin is conjugated to a strained cyclooctyne ring, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.eu These biotinylated cyclooctynes can then react directly with azide-modified biomolecules in living cells. nobelprize.orgkromnigon.com

While SPAAC successfully eliminates the issue of copper toxicity, it has its own set of considerations. The reaction kinetics can be slower than the most optimized CuAAC systems, and the bulky, hydrophobic nature of the cyclooctyne reagents can influence their properties. nih.govnih.gov Furthermore, some strained alkynes have been reported to react non-specifically with thiols on proteins, leading to background labeling, similar to the issue in CuAAC. mdpi.com Comparative studies have been conducted to evaluate the two methods. For example, in an O-GlcNAc proteomics study, CuAAC using a biotin-alkyne identified a greater number of modified proteins (229) compared to SPAAC using a Biotin-DIBO-Alkyne analog (188), suggesting CuAAC was a more powerful method for that specific application. nih.gov

| Feature | CuAAC with this compound | SPAAC with Cyclooctyne-Biotin Analogs | Reference |

|---|---|---|---|

| Catalyst | Required (Cu(I)) | None (copper-free) | nih.gov |

| Biocompatibility | Potential cytotoxicity from copper catalyst. | Generally higher due to absence of copper. | nobelprize.org |

| Kinetics | Very fast with optimized ligands (e.g., BTTPS). | Fast, but can be slower than the most efficient CuAAC reactions. | nih.gov |

| Reagent Size | Small alkyne tag. | Bulky, hydrophobic cyclooctyne tag. | mdpi.com |

| Selectivity | Highly selective for azide/alkyne; potential thiol side reactions. | Highly selective for azide/alkyne; potential thiol side reactions. | mdpi.comnih.gov |

| Labeling Efficiency | Found to identify more O-GlcNAc proteins in a comparative proteomics study. | Identified fewer proteins than CuAAC in the same study. | nih.gov |

Development of Orthogonal Labeling Systems Utilizing this compound

The emergence of bioorthogonal chemistry has provided powerful tools for studying biological processes in their native environment. Among these, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone for the specific labeling of biomolecules. nih.govrsc.org this compound has proven to be an invaluable reagent in these methodologies, enabling the selective attachment of a biotin tag to azide-modified biomolecules for subsequent detection, purification, and analysis. genecopoeia.com

The core principle of these labeling systems involves a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group. nih.govmdpi.com This azide-functionalized biomolecule can then be specifically targeted by this compound through a click reaction. genecopoeia.com The high specificity and efficiency of this reaction allow for the formation of a stable triazole linkage under mild, biologically compatible conditions. nih.govrsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. mdpi.com It involves the reaction between a terminal alkyne, such as that in this compound, and an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. rsc.org This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for labeling complex biological samples. nih.gov

In a typical CuAAC-based labeling experiment, cells or organisms are first treated with an azide-modified metabolic precursor, which is incorporated into a specific class of biomolecules. For instance, azido (B1232118) sugars can be used to label glycoproteins, azido-amino acids for proteins, and azido-nucleosides for DNA or RNA. mdpi.com Following this metabolic incorporation, cell lysates or fixed cells are treated with this compound in the presence of a copper(I) source, often generated in situ by the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate, and a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA). researchgate.net The ligand protects the copper(I) from oxidation and enhances the reaction rate. mdpi.com

Research has demonstrated the successful application of CuAAC with this compound for the detection and enrichment of various biomolecules. For example, the labeling of newly synthesized proteins has been achieved by incorporating azido-analogs of amino acids, followed by CuAAC with this compound for subsequent affinity purification and proteomic analysis. researchgate.net Similarly, this method has been employed to identify post-translationally modified proteins, such as palmitoylated proteins, by metabolically labeling them with an alkynyl-palmitate analog and then reacting them with an azide-biotin derivative. researchgate.net

| Application | Azide-Modified Substrate | This compound Derivative | Key Reagents | Reference |

| Protein Labeling | Azido-amino acid incorporated proteins | Biotin-Alkyne | CuSO4, Sodium Ascorbate, TBTA | researchgate.net |

| Glycoprotein Labeling | Azido-sugar labeled glycoproteins | Biotin-Diazo-Alkyne | CuSO4, Sodium Ascorbate, Ligand | nih.gov |

| DNA Labeling | Azide-modified 5-hydroxymethyluracil (B14597) (5hmU) | Alkyne-Biotin | Cu-TBTA, Ascorbic Acid | rsc.org |

| Protein Crosslinking | Azide-functionalized crosslinked peptides | Diazo Biotin-Alkyne (DBA) | Not specified |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

A significant advancement in bioorthogonal labeling was the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it suitable for labeling living cells and organisms. rsc.orgmdpi.com SPAAC utilizes a strained cyclooctyne, which readily reacts with an azide without the need for a metal catalyst. rsc.org The high ring strain of the cyclooctyne provides the driving force for the reaction. rsc.org

In SPAAC-based labeling, biomolecules are again functionalized with an azide group. However, instead of a simple terminal alkyne, a biotin molecule conjugated to a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO), is used. nih.gov The reaction proceeds rapidly and with high specificity within the complex environment of a living cell. rsc.org

SPAAC has been successfully employed in various applications, including the labeling of cell surface glycans and the tracking of NAD+-capped RNAs. nih.govnih.gov For instance, researchers have used SPAAC to label azide-modified glycoproteins on the surface of living cells with a biotin-DIBO-alkyne, allowing for their enrichment and identification. nih.gov While SPAAC offers the significant advantage of being copper-free, it has been noted that some strained alkynes can exhibit non-specific reactions with thiols in proteins. nih.gov Nevertheless, both CuAAC and SPAAC are considered complementary techniques for comprehensive proteomic and glycomic analyses. nih.gov

| Application | Azide-Modified Substrate | Strained Alkyne-Biotin Derivative | Key Features | Reference |

| Live Cell Glycan Labeling | Azido-sugar labeled cell surface glycans | BARAC-biotin | Copper-free, potential for non-specific biotinylation | nih.gov |

| O-GlcNAc Proteomics | Azido-GlcNAc analog labeled glycoproteins | Biotin-DIBO-Alkyne | Copper-free, comparison with CuAAC showed some differences in identified proteins | nih.gov |

| NAD-RNA Profiling | Azide-functionalized NAD+ | Biotin-PEG4-DBCO | Copper-free, reduces RNA degradation compared to CuAAC | nih.gov |

Bioconjugation Targets and Advanced Labeling Strategies

Protein Labeling and Functionalization via Alkynyl-Biotin

This compound has emerged as a pivotal tool in chemical biology for the labeling and functionalization of proteins. Its terminal alkyne group provides a bioorthogonal handle for covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction's high efficiency, specificity, and biocompatibility allow for the precise attachment of a biotin (B1667282) moiety to proteins that have been engineered or modified to contain a complementary azide (B81097) group. The exceptional affinity of biotin for avidin (B1170675) and streptavidin subsequently enables sensitive detection, robust purification, and immobilization of the labeled proteins. This section details the primary strategies for incorporating the requisite chemical handles into proteins for their conjugation with this compound or its azide-containing counterparts.

Metabolic Incorporation of Alkynyl-Modified Amino Acid Analogs

A powerful strategy for introducing bioorthogonal functional groups into proteins is through metabolic labeling with non-canonical amino acid (ncAA) analogs. Cells are cultured in media containing an amino acid analog that is structurally similar to a natural amino acid but contains an azide or alkyne group. The cellular translational machinery incorporates these ncAAs into newly synthesized proteins, effectively tagging the entire de novo proteome with a chemical handle for subsequent reaction.

Azidohomoalanine (AHA) and azidonorleucine (Anl) are azide-bearing analogs of methionine. nih.govresearchgate.net This strategy, often termed Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), leverages the cell's own machinery to incorporate these analogs into nascent polypeptide chains. nih.govresearchgate.net

AHA is readily utilized by the endogenous methionyl-tRNA synthetase (MetRS) in various organisms, from cultured cells to mice, making it a widely used tool for labeling newly synthesized proteins without genetic manipulation. nih.govacs.orgmpg.de Once incorporated, the azide group of the AHA residue serves as a reactive handle. The proteins are then subjected to a click reaction with an this compound probe, which covalently attaches the biotin tag. acs.orgarvojournals.org This allows for the specific enrichment of the newly synthesized proteome using avidin-based affinity purification and subsequent identification by mass spectrometry. nih.govacs.org

In contrast, Azidonorleucine (Anl) is not efficiently activated by wild-type MetRS. nih.govmdpi.com This feature enables cell-selective labeling in complex environments, such as co-cultures or whole organisms. mdpi.comasm.org To achieve labeling with Anl, cells of interest must be genetically engineered to express a mutant MetRS, often the E. coli MetRSNLL, which preferentially recognizes and activates Anl. asm.orgresearchgate.net This orthogonal system ensures that only the proteome of the cells expressing the mutant synthetase is tagged with Anl. Subsequent click reaction with this compound allows for the specific isolation and analysis of the proteome from a targeted cell population. asm.orgresearchgate.net

| Analog | Incorporation Mechanism | Key Feature | Application |

| Azidohomoalanine (AHA) | Utilized by endogenous wild-type MetRS. nih.gov | General labeling of newly synthesized proteins. nih.gov | Global analysis of protein synthesis and turnover. acs.org |

| Azidonorleucine (Anl) | Requires an engineered, mutant MetRS. mdpi.com | Cell-type specific labeling in mixed populations. asm.org | Analysis of specific cell proteomes in complex environments. mdpi.com |

Homopropargylglycine (HPG) is another methionine analog, but it contains a terminal alkyne group instead of an azide. jenabioscience.comlumiprobe.com Similar to AHA, HPG is a cell-permeable compound that is incorporated into proteins during active translation by the native protein synthesis machinery. jenabioscience.comnih.gov This process results in a proteome where newly synthesized proteins are tagged with alkyne handles. lumiprobe.complos.org

For detection and purification, the alkyne-modified proteins are then reacted with an azide-functionalized biotin probe (e.g., Azide-PEG-Biotin) via the Cu(I)-catalyzed click reaction. jenabioscience.comlumiprobe.com This "reverse" labeling strategy, compared to AHA/Anl, is equally effective and provides a fast, sensitive, and non-radioactive method for monitoring nascent protein synthesis. lumiprobe.com HPG has been shown to be an effective tool for nascent protein tagging in various systems, including Arabidopsis thaliana, where it demonstrated less metabolic disruption compared to AHA. nih.gov The resulting biotinylated proteins can be used for downstream applications such as microscopic imaging or purification and proteomic analysis. jenabioscience.comjenabioscience.com

Table 1: Comparison of Metabolic Labeling Strategies

| Amino Acid Analog | Bioorthogonal Group | Biotin Probe Used | Incorporation System | Primary Use Case |

|---|---|---|---|---|

| Azidohomoalanine (AHA) | Azide | This compound | Endogenous (Wild-Type) MetRS nih.gov | Global proteome labeling nih.gov |

| Azidonorleucine (Anl) | Azide | This compound | Engineered (Mutant) MetRS mdpi.com | Cell-selective proteome labeling asm.org |

| Homopropargylglycine (Hpg) | Alkyne | Azide-Biotin | Endogenous (Wild-Type) MetRS jenabioscience.com | Global proteome labeling lumiprobe.com |

Unlike the direct metabolic incorporation of amino acid analogs, propargylamine (B41283) (PA) is utilized in a proximity-labeling context, often driven by photo-oxidation. nih.govrsc.org In this approach, a photosensitizer (e.g., a genetically encoded catalyst like miniSOG) is targeted to a specific subcellular location. Upon light irradiation, the photosensitizer generates singlet oxygen, a highly reactive species. nih.govrsc.org

This singlet oxygen locally oxidizes accessible amino acid residues on nearby proteins, such as histidine and methionine, turning them into electrophilic intermediates. nih.govrsc.org Propargylamine, a cell-permeable nucleophile containing an alkyne handle, is then added to the system. nih.gov It covalently reacts with these transient, oxidized residues, effectively tagging proteins in the immediate vicinity of the photosensitizer with an alkyne group. These alkyne-tagged proteins can then be biotinylated via a click reaction with an azide-biotin conjugate for enrichment and identification by mass spectrometry. nih.govrsc.org This strategy allows for the high-resolution spatial mapping of proteomes within living cells. rsc.org

Homopropargylglycine (Hpg) Based Protein Modification

Direct Chemical Modification of Protein Residues (e.g., Sulfenic Acids, Carbonyls)

An alternative to metabolic labeling is the direct chemical modification of specific, naturally occurring or oxidatively induced, functional groups on proteins. This approach uses chemoselective probes that react with target residues and simultaneously introduce a bioorthogonal handle for subsequent biotinylation.

The oxidation of cysteine residues to sulfenic acid (Cys-SOH) is a key post-translational modification in redox signaling. caymanchem.com Due to their reactive nature, sulfenic acids can be targeted by specific chemical probes. Probes such as DYn-2 and BTD S-sulfenic acid probe contain a 1,3-dicarbonyl or related nucleophilic moiety that selectively reacts with sulfenic acids. caymanchem.com These probes also carry a terminal alkyne handle. caymanchem.com Once the probe has labeled the sulfenic acid-modified proteins, the alkyne group is available for a click reaction with an azide-biotin reagent, enabling the enrichment and proteomic profiling of the sulfenome. caymanchem.com Conversely, probes like DAz-2 install an azide handle, which can then be reacted with this compound. caymanchem.com

Protein carbonylation, the oxidation of protein side chains (e.g., proline, arginine, lysine (B10760008), and threonine) to form aldehyde or ketone groups, is a marker of oxidative stress. These carbonyl groups can be targeted for biotinylation. Reagents containing a hydrazide or aminooxy group can react with protein carbonyls to form stable hydrazone or oxime linkages. When these reagents are synthesized to also include an alkyne handle, they can effectively tag carbonylated proteins. A subsequent click reaction with azide-biotin allows for their detection and analysis. wikipedia.org

Table 2: Probes for Direct Chemical Modification

| Target Residue | Probe Example | Reactive Moiety | Installed Handle | Biotinylation Partner |

|---|---|---|---|---|

| Sulfenic Acid (Cys-SOH) | DYn-2 caymanchem.com | 1,3-cyclohexanedione | Alkyne | Azide-Biotin |

| Sulfenic Acid (Cys-SOH) | DAz-2 caymanchem.com | 1,3-cyclohexanedione derivative | Azide | This compound |

| Protein Carbonyls | Alkyne-Hydrazide | Hydrazide | Alkyne | Azide-Biotin |

Enzyme-Mediated Site-Specific Protein Biotinylation with this compound Derivatives

Enzymatic methods offer exquisite control over the site of protein modification, enabling the introduction of a biotin tag at a specific, predetermined location. This is typically achieved by fusing the protein of interest with a short recognition sequence (a peptide tag) that is a substrate for a particular ligase enzyme.

The E. coli biotin ligase, BirA, is a well-established enzyme that specifically ligates biotin to a lysine residue within a 15-amino-acid peptide sequence known as the AviTag. nih.govamidbiosciences.com While E. coli BirA has limited tolerance for modified biotins, research has shown that biotin ligases from other species are more permissive. mit.edunih.gov For instance, the biotin ligase from the yeast Saccharomyces cerevisiae can accept and ligate an alkyne-functionalized biotin analog. mit.edunih.gov This allows for the direct, enzyme-mediated, site-specific attachment of an this compound molecule onto a protein fused with the appropriate recognition tag. researchgate.net This one-step enzymatic labeling provides a homogenous product with the alkyne handle precisely positioned, which can be useful for subsequent, orthogonal modifications if desired. Similarly, the ligase from Pyrococcus horikoshii has been shown to utilize both alkyne and azide biotin analogs. mit.edunih.gov

Another enzymatic strategy involves the formylglycine-generating enzyme (FGE). FGE recognizes a specific consensus motif (LCxPxR) and oxidizes the cysteine residue within it to a Cα-formylglycine (FGly), which contains a reactive aldehyde group. wikipedia.orgrsc.orgresearchgate.net This "aldehyde tag" can then be chemoselectively reacted with various probes, including those containing an aminooxy or hydrazide group linked to an alkyne. rsc.orgresearchgate.net This two-step process first uses an enzyme to install a unique reactive site (the aldehyde), which is then chemically reacted to introduce an alkyne handle. This alkyne can then be conjugated to azide-biotin via click chemistry, achieving site-specific biotinylation. nih.gov

Lipoic Acid Ligase (LplA) Mediated Conjugation

Glycan and Glycoconjugate Labeling

Beyond proteins, this compound is instrumental in the study of glycans, the complex sugar structures that decorate cell surfaces and proteins. These modifications play critical roles in cellular communication, recognition, and disease.

Metabolic Oligosaccharide Engineering (MOE) is a powerful technique that enables the labeling and study of glycans in living cells and organisms. researchgate.netnih.gov The strategy involves introducing cells to unnatural, peracetylated sugar analogs that bear a bioorthogonal chemical reporter group, such as an alkyne. researchgate.netpnas.org These analogs are taken up by the cells, where endogenous esterases remove the acetate (B1210297) groups. jenabioscience.com The modified sugar is then processed by the cell's natural metabolic pathways and incorporated into various glycoconjugates (e.g., glycoproteins and glycolipids). pnas.orgoup.com The alkyne handle, now part of the glycan structure, serves as a target for covalent ligation with an azide-biotin probe via click chemistry, allowing for subsequent analysis. researchgate.netpnas.org

MOE has been particularly effective for studying fucosylated and sialylated glycans, as both fucose and sialic acid are typically found at the terminal positions of glycan chains and are implicated in processes like cancer metastasis. pnas.orgnih.gov

To target fucosylated glycans, cells are treated with an alkynyl-fucose analog (alkynyl Fuc). pnas.orgnih.gov This analog enters the fucose salvage pathway and is ultimately incorporated into fucosylated glycoproteins. pnas.orgcaltech.edu For sialylated glycans, an alkynyl analog of N-acetylmannosamine (alkynyl ManNAc) is used, which is a metabolic precursor to sialic acid. researchgate.netpnas.org Once incorporated, these alkyne-tagged glycans can be visualized or enriched. For visualization, the "clicked" biotin is bound by fluorescently-labeled streptavidin, allowing for imaging by confocal microscopy, which has shown localization in the Golgi apparatus. pnas.orgcaltech.edu For enrichment, the biotinylated glycoconjugates are captured on streptavidin-coated beads for subsequent identification and analysis by mass spectrometry. pnas.org This approach has been used in various cancer cell lines, including Jurkat, Hep3B, and MCF-7. pnas.org

| Alkynyl Sugar Analog | Target Glycan Type | Metabolic Pathway | Reference |

|---|---|---|---|

| Alkynyl Fucose (e.g., 6-Alk-Fuc) | Fucosylated Glycans | Fucose Salvage Pathway | pnas.orgnih.gov |

| Alkynyl N-Acetylmannosamine (Alkynyl ManNAc) | Sialylated Glycans | Sialic Acid Biosynthetic Pathway | researchgate.netpnas.org |

| Alkynyl N-Acetylglucosamine (GlcNAlk) | O-GlcNAc Modified Proteins | Hexosamine Salvage Pathway | pnas.orgacs.org |

The MOE strategy extends to other important glycosylation types. O-GlcNAcylation is a dynamic modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of intracellular proteins. pnas.orgnih.gov To study this, an alkynyl-modified GlcNAc analog (GlcNAlk) can be supplied to cells. pnas.org GlcNAlk is metabolically incorporated into proteins via the hexosamine salvage pathway. pnas.orgresearchgate.net It has been suggested that GlcNAlk may be a more specific reporter for O-GlcNAc modification than its azide-bearing counterpart (GlcNAz). pnas.org Following incorporation, the alkyne-tagged proteins can be reacted with azide-biotin for detection by Western blot or enrichment for proteomic identification. researchgate.net

This methodology is also used to investigate specific types of glycan structures, such as N-glycans. For example, to confirm that an alkynyl-fucose analog has been incorporated into N-linked glycans, cell lysates containing the biotin-tagged glycoproteins can be treated with Peptide N-glycosidase F (PNGase F). oup.com This enzyme specifically cleaves N-glycans from proteins. The disappearance of the biotin signal after PNGase F treatment confirms that the modification was indeed on an N-glycan. oup.com This chemoenzymatic approach allows for the specific mapping of fucosylated N-glycans. oup.com

Visualization and Enrichment of Fucosylated and Sialylated Glycans

Chemoenzymatic Glycoengineering Approaches with this compound

Chemoenzymatic glycoengineering leverages the specificity of enzymes to install bioorthogonal chemical reporters onto cellular glycans. In this approach, glycosyltransferases are used to transfer an azide-modified sugar donor onto specific glycan structures on the cell surface or on proteins. nih.govfrontiersin.org Following this enzymatic installation, the azide-tagged glycans are covalently labeled by reaction with this compound via click chemistry. nih.gov This strategy allows for the selective detection and visualization of specific glycan epitopes.

Research has demonstrated the successful labeling of various cell types by employing specific glycosyltransferases and corresponding azido-sugars. For instance, Chinese hamster ovary (CHO) cells have been labeled using enzymes like sialyltransferases and galactosyltransferases to incorporate azido-sugars such as CMP-Neu5Az (CMP-5-azidosialic acid) and UDP-6N₃Gal (UDP-6-azido-galactose). nih.gov The subsequent reaction with this compound enables fluorescent detection after binding to a streptavidin-fluorophore conjugate. nih.gov Similarly, O-GlcNAc-modified proteins in HeLa cells and neurons have been tagged using an engineered β-1,4-galactosyltransferase (Y289L GalT), which transfers a keto-galactose moiety. This is followed by reaction with an aminooxy-biotin or, in related click chemistry approaches, an alkyne-biotin can be used to tag azide-modified glycans for visualization and enrichment. caltech.edu This chemoenzymatic method is highly specific and has been used to identify both known and novel O-GlcNAc-modified proteins. caltech.edu

| Enzyme | Azide-Modified Sugar | Target Glycan/Protein | Cell Type | Research Finding |

|---|---|---|---|---|

| P. multocida Sialyltransferase (mutant) | CMP-Neu5Az | Cell-surface sialylation | CHO cells (K1, Lec2, Lec12) | Demonstrated successful incorporation of azido-sugar and subsequent labeling with biotin-alkyne. nih.gov |

| N. meningitidis Galactosyltransferase (NmLgtB) | UDP-6N₃Gal | Cell-surface galactosylation | CHO cells (Lec8) | Showed specific labeling of Lec8 cells, which present suitable glycan acceptors. nih.gov |

| β-1,4-Galactosyltransferase (Y289L GalT) | UDP-GalNAz | O-GlcNAc-modified proteins | HeLa cells, Cortical Neurons | Enabled robust labeling and imaging of O-GlcNAc glycosylated proteins in the nucleus and cytoplasm. caltech.edu |

| Blood Group A Glycosyltransferase (BgtA) | UDP-GalNAz | Fucα(1-2)Gal glycoproteins | HeLa cells | Allowed for highly sensitive detection and imaging of specific fucosylated glycan biomarkers. acs.org |

Lipid Labeling and Analysis

This compound is instrumental in the study of lipid biology, where alkynyl analogs of natural lipids are used as metabolic probes. frontiersin.orgnih.gov These lipid analogs are incorporated by cells into various metabolic pathways and cellular structures. The alkyne tag serves as a bioorthogonal handle for subsequent click reaction with an azide-biotin reporter molecule. nih.gov This allows for the visualization of lipid localization with fluorescent microscopy (using streptavidin-fluorophores) or enrichment for mass spectrometry-based analysis. frontiersin.orgnih.gov This strategy has been applied to diverse lipid classes, including fatty acids, glycerolipids, and sterols. nih.gov

Application of Alkynyl Cholesterol Analogs for Metabolic Tracing

Cholesterol is a vital component of mammalian cell membranes, and its metabolism is tightly controlled. nih.gov To study its dynamics, researchers have developed novel cholesterol analogs containing a terminal alkyne group. nih.govresearchgate.net These alkynyl cholesterol probes mimic the behavior of natural cholesterol and are readily incorporated into cellular membranes and metabolic pathways. nih.govrsc.org

Once incorporated, the alkynyl cholesterol can be detected via click chemistry with azide-reporters, including azide-biotin for affinity purification or azide-fluorophores for imaging. nih.gov Studies have shown that alkynyl cholesterol is a substrate for various enzymes, including cholesterol oxidases and acyl-CoA cholesterol acyltransferases (ACAT), which esterify cholesterol for storage in lipid droplets. nih.gov This metabolic activity allows researchers to trace the fate of cholesterol from the plasma membrane to intracellular compartments like the Golgi apparatus, endoplasmic reticulum, and mitochondria. nih.gov The use of these probes has provided valuable insights into cholesterol trafficking and storage.

| Alkynyl Cholesterol Analog | Enzyme/Process Studied | Detection Method | Key Finding |

|---|---|---|---|

| Alkyne cholesterol | Cholesterol oxidase, ACAT | Click chemistry with reporter azides | The analog is metabolized by cellular enzymes, allowing for tracing of cholesterol metabolism in vitro and in vivo. nih.gov |

| Alkyne cholesterol | Subcellular distribution | Fluorescence microscopy | Detected in the Golgi, plasma membrane, endoplasmic reticulum, and mitochondria. nih.gov |

| Alkyne-tagged imidazolium-based cholesterol analogs (CHIMs) | Membrane integration | Raman microscopy | Analogs readily integrate into the plasma membranes of HEK cells and human primary macrophages for imaging. rsc.org |

Nucleic Acid Labeling Strategies

The precise labeling of nucleic acids is essential for studying their function, localization, and interactions. This compound facilitates this through strategies that incorporate alkyne-modified nucleotides into DNA or RNA. One powerful method utilizes a polymerase ribozyme that can add a single, functionalized nucleotide analog to the 3' end of a target nucleic acid. oup.com By using a nucleotide triphosphate (NTP) analog bearing an alkyne group, the target RNA or DNA becomes primed for a subsequent click reaction with azide-biotin. This enables selective capture and detection of the labeled molecules. oup.com

This enzymatic approach is versatile, allowing for the labeling of various nucleic acids, including model RNAs and DNAs, as well as naturally occurring human microRNAs and tRNAs. oup.com In addition to polymerase-based methods, alkyne groups can be introduced into RNA during solid-phase synthesis or through enzymatic ligation, providing a handle for conjugation with azide-biotin. tandfonline.com This covalent attachment of biotin is crucial for applications such as sample immobilization on streptavidin-coated surfaces for single-molecule studies. tandfonline.com

Small Molecule Derivatization and Probe Development

In chemical biology and drug discovery, identifying the protein targets of small molecules is a fundamental challenge. A common strategy involves synthesizing an alkyne-derivatized version of the small molecule of interest. This "probe" is introduced to cells or cell lysates, where it binds to its protein targets. annualreviews.org After binding, the proteome is subjected to a click reaction with an azide-biotin reporter. nih.govacs.org This tags the protein-probe conjugates with biotin, allowing for their selective enrichment on streptavidin beads and subsequent identification by mass spectrometry. annualreviews.orgnih.gov

To improve the analysis, cleavable linkers are often incorporated into the azide-biotin reagent. nih.govresearchgate.net These linkers allow the captured proteins or peptides to be released from the streptavidin resin under mild conditions, reducing background and facilitating analysis. nih.gov For example, acid-cleavable linkers like the dialkoxydiphenylsilane (DADPS) moiety have been shown to significantly improve the sensitivity and number of identified proteins compared to non-cleavable linkers. nih.govacs.org This general approach has been used to identify the targets of various small molecules, including lipid electrophiles and covalent inhibitors. nih.govbiorxiv.org

| Probe Type | Cleavage Condition | Application | Reference |

|---|---|---|---|

| Biotin-PEG4-Azide (Non-cleavable) | N/A | Standard affinity purification | acs.org |

| DADPS-Biotin-Azide (Dialkoxydiphenylsilane) | Mild acid (e.g., formic acid) | Proteomic studies requiring release of captured peptides | nih.govnih.govacs.org |

| Azobenzene-Biotin-Azide | Sodium dithionite | Profiling reactive cysteines and newly synthesized proteins | biorxiv.org |

| Photocleavable Biotin-Azide | UV light | Enrichment and release of adducted proteins under mild conditions | nih.govresearchgate.net |

Advanced Applications in Proteomics Research

Protein Target Identification and Chemical Proteomics

The identification of protein targets is a critical step in understanding cellular processes and in the development of new therapeutic agents. Alkynyl-biotin has emerged as a powerful probe in chemical proteomics for the selective labeling and subsequent identification of these targets.

Activity-Based Proteomics Profiling (ABPP) using this compound Probes

Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to target and covalently label active enzymes within a complex proteome. nih.govwikipedia.org These probes typically consist of a reactive group that binds to the active site of an enzyme and a reporter tag for detection and enrichment. nih.govwikipedia.org The use of an alkynyl group as a latent reporter tag offers a significant advantage over bulkier tags like biotin (B1667282), as it minimally affects the probe's structure and cell permeability. annualreviews.orgrsc.org

In this approach, a proteome is treated with an alkynyl-containing ABPP probe. nih.govspringernature.com After the probe has covalently labeled its target enzymes, the alkyne handle is conjugated to an azide-biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry. nih.govspringernature.comnih.gov This two-step strategy allows for the efficient enrichment of labeled proteins using streptavidin affinity chromatography, followed by identification through mass spectrometry. nih.govnih.gov This method has been successfully applied to profile a wide range of enzyme classes, including serine hydrolases, kinases, and metalloproteases. nih.govresearchgate.net For instance, alkynyl-functionalized probes have been instrumental in identifying the targets of various drugs and in discovering novel enzyme inhibitors. annualreviews.orgmdpi.com

A key benefit of using this compound in ABPP is the ability to perform in situ or in vivo labeling experiments. nih.govnih.gov The small size of the alkyne tag allows the probe to readily cross cell membranes, enabling the study of enzyme activity in living cells and organisms. nih.govannualreviews.org This has been crucial in understanding the physiological roles of enzymes and in validating drug targets in a more biologically relevant context.

| Enzyme Class | This compound Probe Type | Research Finding | Reference |

|---|---|---|---|

| Serine Hydrolases | Fluorophosphonate-alkyne | Identification of over 50 active serine hydrolases in human tumor specimens. | nih.gov |

| Kinases | ATP-mimetic alkyne | Identification of over 100 ATP-dependent enzymes in a human cancer cell line. | nih.gov |

| Metalloproteases | Cocktail of alkyne probes | Profiling of metalloprotease activity in complex proteomes. | nih.gov |

| Cysteine Proteases | AOMK-alkyne | Identification of active caspases and other cysteine proteases. | researchgate.net |

Functional Proteomics for Enzyme Substrate and Inhibitor Discovery

This compound probes are also pivotal in functional proteomics for the discovery of enzyme substrates and inhibitors. researchgate.netbiosynth.com By designing probes that mimic the structure of a natural substrate or a known inhibitor, researchers can selectively label and identify enzymes that interact with these molecules.

For inhibitor discovery, a competitive ABPP approach is often employed. nih.gov In this strategy, a proteome is pre-incubated with a potential inhibitor before being treated with an this compound probe. If the inhibitor binds to the active site of an enzyme, it will block the subsequent labeling by the probe. The reduction in probe labeling, as quantified by mass spectrometry, indicates that the enzyme is a target of the inhibitor. nih.gov This method has been successfully used to identify the cellular targets of various small molecule inhibitors and to assess their selectivity across the proteome. annualreviews.orgresearchgate.net

In the context of substrate discovery, alkynyl-modified substrate analogs can be used to trap and identify enzymes that process them. Once the enzyme-substrate complex is formed, the alkyne handle can be used to attach a biotin tag for enrichment and identification. This approach has provided valuable insights into metabolic pathways and has helped to elucidate the functions of previously uncharacterized enzymes. springernature.comuga.edu

Proximity Labeling Methodologies for Protein Interactome Mapping

Understanding the intricate network of protein-protein interactions is fundamental to unraveling cellular function. Proximity labeling (PL) has emerged as a powerful technique for mapping protein interactomes in their native cellular environment. acs.orgmdpi.com this compound and its analogs play a crucial role in several advanced PL methods.

Light-Mediated Proximity Labeling (LIMPLA)

Light-mediated proximity labeling (LIMPLA) is a technique that uses light to generate reactive species from a photosensitizer, which then label proximal proteins. biorxiv.org In one version of this method, an alkynyl-modified photosensitizer is targeted to a specific subcellular location. biorxiv.orgbiorxiv.org Upon illumination, the photosensitizer generates reactive intermediates that covalently attach to nearby proteins. These alkyne-tagged proteins are then reacted with an azide-biotin tag via click chemistry for enrichment and identification. biorxiv.org

A key advantage of LIMPLA is the high spatiotemporal control offered by light, allowing for precise labeling of protein microenvironments. biorxiv.orgsyncell.com This technique has been successfully used to map the proteomes of various organelles, including mitochondria and the nucleus, with minimal disruption to the cell's normal physiology. biorxiv.org

Enzyme-Driven Proximity Biotinylation (e.g., TurboID, BioID) with Alkynyl Analogs

Enzyme-driven proximity biotinylation methods, such as BioID and TurboID, utilize engineered biotin ligases that promiscuously biotinylate proteins in their vicinity. acs.orgnih.gov These enzymes are fused to a protein of interest and, upon the addition of biotin, generate reactive biotin-AMP intermediates that covalently label accessible lysine (B10760008) residues on nearby proteins. acs.org

While these methods traditionally use biotin, recent advancements have explored the use of this compound analogs. acs.org The rationale is that the smaller size of the alkyne tag may allow for more efficient labeling in sterically hindered environments and could potentially reduce any perturbation caused by the labeling enzyme itself. In this modified approach, an engineered ligase that can accept an this compound analog is used. acs.org The alkyne-labeled proteins are then captured using an azide-functionalized resin or tag. This strategy offers an alternative to conventional biotin-based PL and may provide complementary information about protein interactomes. For instance, orthogonal labeling experiments have been designed where TurboID generates biotin-AMP probes and APEX2 generates alkyne-containing phenoxy probes to capture proteins in different compartments. nih.gov

Comprehensive Analysis of Protein Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. nih.govfrontiersin.org this compound has become an invaluable tool for the enrichment and analysis of a wide array of PTMs.

The general strategy involves the metabolic or enzymatic incorporation of a PTM analog bearing an alkyne handle onto proteins. nih.govbiorxiv.org Cells are incubated with a precursor molecule containing an alkyne group that is specific for a particular PTM, such as glycosylation, acetylation, or lipidation. uga.edufrontiersin.orgbiorxiv.org This precursor is then metabolized by the cell and incorporated into proteins. Following cell lysis, the alkyne-modified proteins are conjugated to an azide-biotin tag using click chemistry. biorxiv.org This allows for the selective enrichment of the modified proteins, which can then be identified and the modification sites mapped by mass spectrometry. nih.gov

This approach has been successfully applied to study a variety of PTMs:

The use of this compound in PTM analysis offers high specificity and sensitivity, allowing for the identification of low-abundance modifications that are often difficult to detect using traditional methods. nih.govgoogle.com Furthermore, the development of cleavable linkers for the biotin tag allows for the release of the enriched proteins under mild conditions, facilitating their analysis by mass spectrometry. researchgate.net

| Post-Translational Modification | This compound Labeling Strategy | Key Research Finding | Reference |

|---|---|---|---|

| Glycosylation | Metabolic labeling with alkynyl-sugars | Comprehensive mapping of O-GlcNAc modification sites. | researchgate.net |

| Acetylation | Use of alkynyl-CoA surrogates by KATs | Identification of novel acetylated proteins and sites. | uga.edu |

| Lipidation (S-acylation) | Metabolic labeling with alkynyl fatty acids | Detection of monounsaturated fatty acylation and other lipid modifications. | frontiersin.org |

| Phosphorylation | Use of pyridoxal-derived ABPP probes | Identification of pyridoxal (B1214274) phosphate-dependent enzymes. | springernature.com |

Studies on Protein Synthesis and Turnover: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a robust technique for monitoring global protein synthesis and degradation dynamics. gbiosciences.com The method involves introducing a non-canonical amino acid (NCAA) containing a bio-orthogonal handle—either an azide (B81097) or an alkyne—into the cellular environment. researchgate.net These NCAAs, such as the methionine analogs azidohomoalanine (AHA) or homopropargylglycine (HPG), are incorporated into newly synthesized proteins by the cell's own translational machinery. researchgate.netgbiosciences.com

Following incorporation, cells are lysed, and the proteome is subjected to a click reaction. If an azide-bearing NCAA like AHA is used, this compound is added to covalently tag the newly synthesized proteins. tandfonline.com Conversely, if an alkyne-bearing NCAA like HPG is used, an azide-functionalized biotin is employed. researchgate.net The biotinylated proteins, representing the "translatome," can then be enriched using streptavidin-coated beads and identified and quantified by mass spectrometry (MS). tandfonline.com This allows for the specific analysis of proteins synthesized within a defined time window. nih.gov

Quantitative BONCAT (QBONCAT) variations, often using stable isotope-labeled versions of biotin-alkyne, enable the direct comparison of protein synthesis rates between different cellular states or time points. nih.gov For instance, research on optic nerve injury used QBONCAT to identify changes in the synthesis rates of over 1,000 proteins, revealing a dynamic translational response to injury. nih.gov Another study combined BONCAT with isobaric tags for relative and absolute quantitation (iTRAQ) to identify 711 proteins that were newly synthesized during starvation-induced autophagy in HeLa cells, highlighting their roles in cell survival. tandfonline.com

| Model System | Non-Canonical Amino Acid (NCAA) | Biotinylation Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Mouse Retina/Optic Nerve Injury Model | Azidohomoalanine (AHA) | Isotope-labeled Biotin-Alkyne (QBONCAT) | Identified and quantified synthesis and transport rate changes in over 1000 proteins post-injury. | nih.gov |

| HeLa Cells | Azidohomoalanine (AHA) | Biotin-Alkyne followed by iTRAQ labeling (BONCAT-iTRAQ) | Identified 711 de novo synthesized proteins during starvation-mediated autophagy, suggesting roles in cell survival. | tandfonline.com |

| Larval Zebrafish | Azidohomoalanine (AHA) | Biotin-Alkyne | Demonstrated in vivo applicability of BONCAT for enriching and quantifying newly synthesized proteins in a whole organism. | mpg.de |

| HEK293 Cells, Primary Neuronal Cultures | Azidohomoalanine (AHA) or Homopropargylglycine (HPG) | This compound or Azide-Biotin | Showcased the ability to profile de novo synthesized proteomes in cultured cells and subcellular fractions. | researchgate.net |

Elucidation of Protein-Protein Interactions (PPIs)

This compound is instrumental in affinity-based proteomic approaches designed to map protein-protein interactions (PPIs). In this context, a small molecule "bait" or probe, designed to bind to a specific protein target, is functionalized with an alkyne group. This minimalist tag is less likely to disrupt the probe's binding to its target protein compared to a pre-attached bulky biotin tag. rsc.org

The workflow involves incubating the alkyne-functionalized probe with cell lysates or live cells, allowing it to bind to its primary protein target and any associated interacting proteins. Following this binding event, the entire protein complex is covalently labeled by adding an azide-functionalized biotin via the CuAAC reaction. The biotinylated complexes are then captured on streptavidin affinity resins, washed to remove non-specific binders, and eluted for identification by mass spectrometry. This strategy enables the characterization of interaction partners in a native-like context.

This two-step "click-and-pull-down" approach has been successfully applied to identify the cellular targets of various natural products and other bioactive small molecules, providing insights into their mechanisms of action by revealing the protein networks they influence. rsc.org

Chemical Crosslinking Mass Spectrometry (XL-MS) Utilizing this compound Conjugates

Chemical crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for obtaining structural information and mapping PPI networks by identifying spatially proximal amino acid residues. nih.govacs.org The integration of a bio-orthogonal alkyne handle into cross-linking reagents has significantly enhanced the sensitivity and scope of XL-MS studies. nih.govresearchgate.net

In this approach, a cross-linker is designed with three key features: two reactive groups that can form covalent bonds with amino acid side chains (e.g., N-hydroxysuccinimide esters for lysines), a spacer arm of a defined length, and an alkyne handle. caltech.edu After the cross-linking reaction is performed in vitro or in vivo, the cross-linked proteins are digested into peptides. acs.org The resulting peptide mixture contains a very low abundance of cross-linked peptides amidst a vast excess of linear, unmodified peptides.

The alkyne handle allows for the specific enrichment of these rare cross-linked species. By performing a click reaction with azide-biotin, the cross-linked peptides become biotinylated and can be selectively isolated via streptavidin affinity chromatography. caltech.edupnas.org This enrichment step is crucial for increasing the number of identifiable cross-links, thereby providing a more comprehensive map of protein conformations and interactions. researchgate.net Advanced, multifunctional cross-linkers have been developed that are not only clickable but also membrane-permeable for in-vivo studies and cleavable (either by acid or during MS analysis), which simplifies data analysis and improves cross-link identification. pnas.orgbiorxiv.org

| Cross-linker Name/Type | Reactive Groups | Handle | Key Features | Application Example | Reference |

|---|---|---|---|---|---|

| Alkyne-A-DSBSO | Succinimidyl esters | Alkyne | Membrane permeable, MS-cleavable (sulfoxide), acid-cleavable | In-depth, in vivo PPI mapping in human cells. | pnas.org |

| Clickable Cross-linkers (CXLs) | Amine-reactive esters | Alkyne | Water-soluble, cell-permeable. | Structural studies of ubiquitin and detection of protein complexes in HEK 293 cells. | caltech.edu |

| DiSPASO | Lysine-selective esters | Alkyne | MS-cleavable, designed for cell permeability. | In-cell crosslinking in HEK 293 cells. | biorxiv.org |

| MTS-alkynyldiazirine | Methanethiosulfonate (cysteine-specific) | Alkyne | Photo-activatable (diazirine), cysteine-specific. | Designed for mapping ligand/biomacromolecule interactions. | rsc.org |

Cell Type-Specific Proteomic Profiling in Complex Biological Systems

A significant challenge in proteomics is dissecting the proteome of a single cell type within a heterogeneous tissue or a whole organism. caltech.edu this compound is a key component of an innovative strategy that enables cell type-specific protein labeling. This method relies on the expression of a "promiscuous" or mutated aminoacyl-tRNA synthetase (aaRS) exclusively in the target cell population using a cell type-specific promoter. researchgate.netplos.org

This engineered aaRS is capable of charging its cognate tRNA with a non-canonical amino acid (NCAA) that is ignored by the wild-type aaRS present in all other cells. caltech.eduresearchgate.net For example, a mutated methionyl-tRNA synthetase (MetRS) can incorporate the azide-bearing analog azidonorleucine (ANL) into the proteome of only the cells expressing the mutant enzyme. plos.orgbiorxiv.org Subsequently, tissue or whole-organism lysates are prepared, and an this compound tag is attached to the ANL-labeled proteins via click chemistry. plos.org

This approach allows for the selective affinity purification and subsequent MS analysis of the proteome of a specific cell type—such as astrocytes in the mouse brain or specific neurons in C. elegans—without the need for physical cell sorting. researchgate.netbiorxiv.org It provides an unprecedented view of cell-specific protein expression and synthesis dynamics in the context of a living organism. biorxiv.org

| Organism | Target Cell Type | Labeling Strategy (Enzyme & NCAA) | Enrichment | Research Focus | Reference |

|---|---|---|---|---|---|

| Caenorhabditis elegans | Specific cells (via cell-specific promoters) | Mutant Phenylalanyl-tRNA synthetase & Alkyne-bearing phenylalanine analogs | Azide-functionalized biotin reagents and affinity chromatography. | Isolating proteins from specific cells to overcome tissue heterogeneity. | caltech.eduresearchgate.net |

| Mouse | Astrocytes | Mutant Methionyl-tRNA Synthetase (MetRSL274G) & Azidonorleucine (ANL) | Biotin-alkyne tag via click chemistry and NeutrAvidin affinity purification. | Monitoring astrocytic proteome dynamics and regional diversity in the brain in vivo. | plos.orgbiorxiv.org |

| Neuron-glia cocultures | Astrocytes | Mutant MetRSL274G & Azidonorleucine (ANL) | Biotin-alkyne tag via click chemistry and NeutrAvidin affinity purification. | Analyzing de novo protein synthesis in astrocytes in response to BDNF treatment. | plos.org |

Applications in Glycomics and Lipidomics Research

Spatiotemporal Dynamics and Trafficking of Glycans

Understanding the journey of glycans from their synthesis to their final destination is key to unraveling their functions. The use of alkynyl-biotin in concert with metabolic glycoengineering allows researchers to track the movement and localization of glycans in living cells over time. This process begins with introducing a peracetylated alkynyl sugar analog, such as peracetylated N-(4-pentynoyl)mannosamine (Ac₄ManNAl) for sialic acids or 6-alkynyl fucose for fucosylated glycans, to cells. nih.govoup.com The cells' natural biosynthetic machinery processes these analogs and incorporates them into newly synthesized glycoproteins and glycolipids. caltech.edufrontiersin.org This effectively installs a small, bioorthogonal alkyne handle onto the glycan structures.